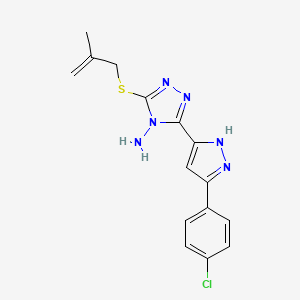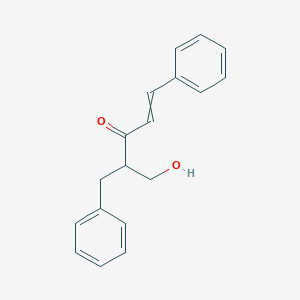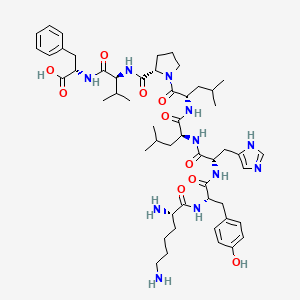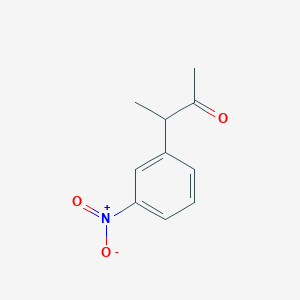![molecular formula C17H14N2O2S B12624975 {2-[([1,1'-Biphenyl]-4-yl)amino]-1,3-thiazol-4-yl}acetic acid CAS No. 918793-40-5](/img/structure/B12624975.png)
{2-[([1,1'-Biphenyl]-4-yl)amino]-1,3-thiazol-4-yl}acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{2-[([1,1’-Biphenyl]-4-yl)amino]-1,3-thiazol-4-yl}acetic acid is an organic compound that features a biphenyl group linked to a thiazole ring through an amino group, with an acetic acid moiety attached to the thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-[([1,1’-Biphenyl]-4-yl)amino]-1,3-thiazol-4-yl}acetic acid typically involves the following steps:
Formation of the Biphenyl Intermediate: The biphenyl intermediate can be synthesized through a Suzuki coupling reaction between a halogenated biphenyl and a boronic acid derivative.
Thiazole Ring Formation: The thiazole ring can be formed by reacting the biphenyl intermediate with a thioamide under acidic conditions.
Amino Group Introduction: The amino group is introduced through a nucleophilic substitution reaction, where the thiazole ring is treated with an amine.
Acetic Acid Attachment: Finally, the acetic acid moiety is attached to the thiazole ring through an esterification reaction.
Industrial Production Methods
Industrial production of {2-[([1,1’-Biphenyl]-4-yl)amino]-1,3-thiazol-4-yl}acetic acid involves scaling up the synthetic routes mentioned above. The process typically includes optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the amino group is oxidized to form nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the biphenyl group to a cyclohexyl derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst are commonly used.
Substitution: Nucleophiles like halides, thiols, and amines can be used under basic or acidic conditions.
Major Products
Oxidation: Nitroso and nitro derivatives.
Reduction: Cyclohexyl derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
Chemistry
Material Science: It is used in the synthesis of metal-organic frameworks (MOFs) for applications in gas storage and separation.
Biology
Biological Probes: The compound can be used as a fluorescent probe for detecting specific biomolecules.
Enzyme Inhibition: It has potential as an inhibitor for certain enzymes involved in metabolic pathways.
Medicine
Drug Development: The compound is being explored for its potential as a therapeutic agent in treating diseases such as cancer and bacterial infections.
Industry
Mechanism of Action
The mechanism of action of {2-[([1,1’-Biphenyl]-4-yl)amino]-1,3-thiazol-4-yl}acetic acid involves its interaction with specific molecular targets. The biphenyl group allows the compound to insert into hydrophobic pockets of proteins, while the thiazole ring can form hydrogen bonds with amino acid residues. This interaction can inhibit enzyme activity or disrupt protein-protein interactions, leading to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Aminobiphenyl: An amine derivative of biphenyl used in the past as a rubber antioxidant and dye intermediate.
Indole-3-acetic acid: A plant hormone with a similar acetic acid moiety, used in plant growth regulation.
Tetrazole Derivatives: Compounds with a tetrazole ring that can substitute the carboxyl group, enhancing bioavailability and reducing toxicity.
Uniqueness
{2-[([1,1’-Biphenyl]-4-yl)amino]-1,3-thiazol-4-yl}acetic acid is unique due to its combination of a biphenyl group, thiazole ring, and acetic acid moiety. This structure allows it to interact with a wide range of molecular targets, making it versatile for various applications in chemistry, biology, medicine, and industry.
Properties
CAS No. |
918793-40-5 |
|---|---|
Molecular Formula |
C17H14N2O2S |
Molecular Weight |
310.4 g/mol |
IUPAC Name |
2-[2-(4-phenylanilino)-1,3-thiazol-4-yl]acetic acid |
InChI |
InChI=1S/C17H14N2O2S/c20-16(21)10-15-11-22-17(19-15)18-14-8-6-13(7-9-14)12-4-2-1-3-5-12/h1-9,11H,10H2,(H,18,19)(H,20,21) |
InChI Key |
IVIYGABULKBBQO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)NC3=NC(=CS3)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Pyridinamine, 4-(5-chloro-1H-pyrrolo[2,3-b]pyridin-4-yl)-](/img/structure/B12624894.png)
![4-[1-Amino-3-(morpholin-4-yl)-3-oxopropyl]-N-(pyridin-4-yl)benzamide](/img/structure/B12624899.png)
![(4R)-4-Ethyl-2-[6-(tetradecyloxy)naphthalen-2-yl]-4,5-dihydro-1,3-oxazole](/img/structure/B12624911.png)
![3-[Dimethyl(phenyl)silyl]-1-phenyl-4,5-dihydro-1H-pyrazole](/img/structure/B12624923.png)
![N-{4-[(Benzyloxy)methyl]cyclohexyl}cycloheptanamine](/img/structure/B12624929.png)

![Phenyl(4-{[4-(2-phenylethyl)piperazin-1-yl]methyl}phenyl)methanone](/img/structure/B12624946.png)
![(2S)-2-[4-(Benzyloxy)phenyl]-4-ethylmorpholine](/img/structure/B12624953.png)

![Tert-butyl 2-{[(4-chlorophenyl)methyl]amino}acetate](/img/structure/B12624964.png)


![2-(3-Nitrophenyl)-7-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B12624985.png)

